molecular formula C17H27N5O3 B2669622 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-22-5

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2669622
CAS No.: 851941-22-5
M. Wt: 349.435
InChI Key: LBOVTWKJRKTBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its potential applications in medicinal chemistry. It is structurally related to purine derivatives, which are significant due to their biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Methylation: The methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Piperidinylmethylation: The piperidin-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where piperidine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and piperidinylmethyl groups.

    Reduction: Reduction reactions can target the purine ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperidine, ethoxyethyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperidinylmethyl position.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through antagonism of histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its biological effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction . This mechanism is crucial for its potential use as an antihistamine.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another H1 receptor antagonist used as an antihistamine.

    Cetirizine: A second-generation antihistamine with similar applications.

    Loratadine: Known for its non-sedating properties and use in allergy treatment.

Uniqueness

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other antihistamines. Its potential for reduced sedation and improved efficacy in treating allergic conditions makes it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-4-25-11-10-22-13(12-21-8-6-5-7-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVTWKJRKTBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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